molecular formula C18H19ClN2O2 B5730218 N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide

N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide

Cat. No. B5730218
M. Wt: 330.8 g/mol
InChI Key: WUIXLKOYYYMQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research over the years. This compound is commonly referred to as BCI-121, and it is known for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.

Mechanism of Action

The mechanism of action of BCI-121 involves its ability to inhibit the activity of specific enzymes in the body. In cancer cells, BCI-121 targets PIM1 kinase, which is involved in the regulation of cell growth and survival. By inhibiting PIM1 kinase, BCI-121 can induce apoptosis (programmed cell death) in cancer cells, thereby halting their growth. In neurodegenerative diseases, BCI-121 inhibits the aggregation of beta-amyloid protein, which is thought to contribute to the development of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
BCI-121 has been shown to have several biochemical and physiological effects in the body. In cancer cells, BCI-121 induces apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the process of programmed cell death. In addition, BCI-121 inhibits the phosphorylation of specific proteins involved in cell growth and survival, such as AKT and mTOR. In neurodegenerative diseases, BCI-121 inhibits the aggregation of beta-amyloid protein, which is thought to contribute to the development of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

The advantages of using BCI-121 in lab experiments include its high potency and specificity for its target enzymes. BCI-121 has been shown to be highly effective in inhibiting PIM1 kinase and beta-amyloid protein aggregation, making it a valuable tool for studying these processes. However, the limitations of using BCI-121 include its complex synthesis process and high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research on BCI-121. One area of focus is the development of more efficient and cost-effective synthesis methods for BCI-121. Another area of focus is the investigation of BCI-121's potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. In addition, further studies are needed to fully understand the mechanism of action of BCI-121 and its potential side effects in humans.
Conclusion:
N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide, also known as BCI-121, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer research, neurodegenerative diseases, and inflammation. BCI-121 works by inhibiting specific enzymes in the body, and it has several biochemical and physiological effects. While the complex synthesis process and high cost of BCI-121 may limit its widespread use in research, there are several future directions for further investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide is a complex process that involves several steps. The most common method involves the reaction of 4-chlorobenzoyl chloride with N-tert-butyl-3-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out under carefully controlled conditions to ensure high yields and purity of the final product.

Scientific Research Applications

BCI-121 has been extensively studied for its potential therapeutic applications in various fields. In cancer research, BCI-121 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by targeting a specific enzyme called PIM1 kinase, which is overexpressed in many types of cancer. BCI-121 has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It works by inhibiting the aggregation of beta-amyloid protein, a hallmark of Alzheimer's disease. In addition, BCI-121 has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-tert-butyl-3-[(4-chlorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-18(2,3)21-17(23)13-5-4-6-15(11-13)20-16(22)12-7-9-14(19)10-8-12/h4-11H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIXLKOYYYMQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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